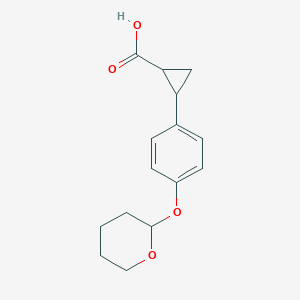![molecular formula C19H26O2 B14783720 (3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)
(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7alpha-Methylestr-4-ene-3,17-dione is a synthetic androgenic-anabolic steroid. It is a modified form of testosterone, designed to enhance its anabolic properties while minimizing its androgenic effects. This compound is also known as Methyl-1-Testosterone and has the molecular formula C19H26O2 with a molecular weight of 286.41 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: 7alpha-Methylestr-4-ene-3,17-dione is typically synthesized through a series of chemical reactions starting from basic steroidal structures. One common method involves the methylation of estr-4-ene-3,17-dione. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of 7alpha-Methylestr-4-ene-3,17-dione involves large-scale chemical synthesis using similar methylation techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 7alpha-Methylestr-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) with catalysts.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7alpha-Methylestr-4-ene-3,17-dione .
科学的研究の応用
7alpha-Methylestr-4-ene-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
作用機序
The mechanism of action of 7alpha-Methylestr-4-ene-3,17-dione involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The compound’s molecular targets include androgen receptors and various signaling pathways involved in muscle development and maintenance.
類似化合物との比較
Testosterone: The parent compound from which 7alpha-Methylestr-4-ene-3,17-dione is derived.
Mibolerone: Another synthetic anabolic steroid with similar properties.
Norandrostenedione: A precursor to nandrolone, with comparable anabolic effects.
Uniqueness: 7alpha-Methylestr-4-ene-3,17-dione is unique in its enhanced anabolic properties and reduced androgenic effects compared to its parent compound, testosterone. This makes it particularly useful in applications where muscle growth is desired without the accompanying androgenic side effects.
特性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(13S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11?,14?,15?,16?,18?,19-/m0/s1 |
InChIキー |
IHFREKJAIFEZMQ-SSKJSZEXSA-N |
異性体SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)[C@]4(CC3)C |
正規SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
![[2,2-Dimethyl-6-(trifluoromethylsulfonyloxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzoate](/img/structure/B14783654.png)

![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783666.png)
![3,11-diselenatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783669.png)

![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14783684.png)


![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)


![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)

